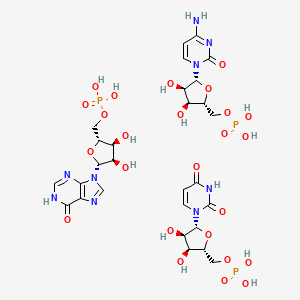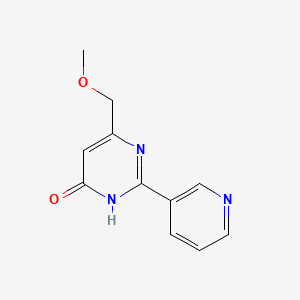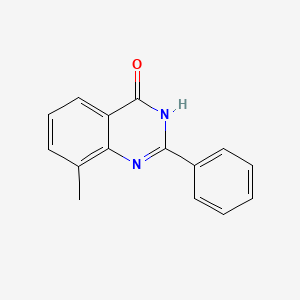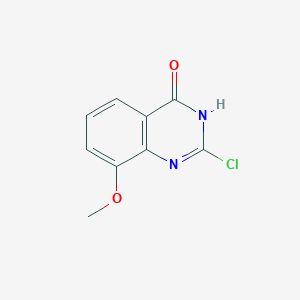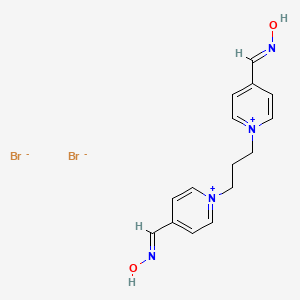
Trimedoxime bromide
Overview
Description
Organophosphates are a class of chemicals commonly found in pesticides and nerve agents, which inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system . Trimedoxime bromide works by reactivating acetylcholinesterase, thereby mitigating the toxic effects of organophosphates .
Preparation Methods
The synthesis of trimedoxime bromide involves the reaction of 1,3-dibromopropane with 4-pyridinecarboxaldehyde oxime . The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Trimedoxime bromide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxime derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trimedoxime bromide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of trimedoxime bromide involves the reactivation of acetylcholinesterase, which has been inhibited by organophosphates . The compound binds to the phosphorylated enzyme and facilitates the removal of the phosphate group, thereby restoring the enzyme’s activity . This reactivation process is crucial for mitigating the toxic effects of organophosphate poisoning. This compound also exhibits cholinolytic action, which contributes to its overall efficacy .
Comparison with Similar Compounds
Trimedoxime bromide is chemically related to other oxime compounds such as asoxime, pralidoxime, and obidoxime . While all these compounds share a similar mechanism of action, this compound is unique in its structure, having a propylene linker between the two pyridinium rings . This structural difference contributes to its distinct reactivity and efficacy profile. Compared to pralidoxime and obidoxime, this compound has shown superior reactivation of certain organophosphate-inhibited acetylcholinesterase .
Similar Compounds
- Asoxime
- Pralidoxime
- Obidoxime
- HI-6
- Methoxime
Properties
IUPAC Name |
N-[[1-[3-[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2.2BrH/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;;/h2-5,8-13H,1,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZHWVQTOXIXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036063 | |
| Record name | Trimedoxime bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-97-3 | |
| Record name | Trimedoxime bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



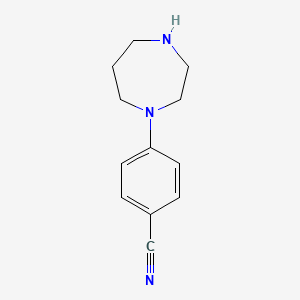
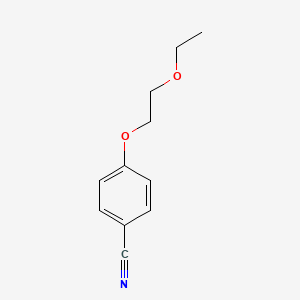
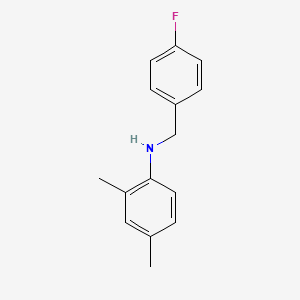
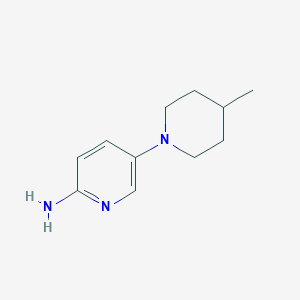

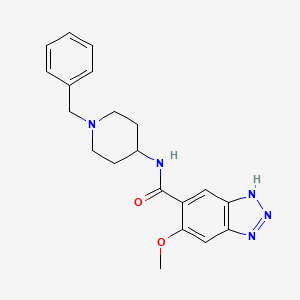
![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)
